Cas no 2098082-67-6 ((1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol)

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- 2098082-67-6
- AKOS026723781
- F2198-4808
- [1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol
- 1H-Pyrazole-4-methanol, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-
-
- Inchi: 1S/C9H11F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4,6,15H,1-3,5H2
- InChI Key: YJKUFXVPQDMRKK-UHFFFAOYSA-N
- SMILES: FC(C1C(CO)=CN(CC2CC2)N=1)(F)F
Computed Properties
- Exact Mass: 220.08234746g/mol
- Monoisotopic Mass: 220.08234746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Color/Form: NA
- Density: 1.5±0.1 g/cm3
- Boiling Point: 289.7±35.0 °C at 760 mmHg
- pka: 13.52±0.10(Predicted)
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4808-0.25g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-4808-0.5g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-4808-1g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-4808-5g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-4808-2.5g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | C136526-1g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol |
2098082-67-6 | 1g |
$ 570.00 | 2022-06-06 | ||
TRC | C136526-500mg |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol |
2098082-67-6 | 500mg |
$ 365.00 | 2022-06-06 | ||
TRC | C136526-100mg |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanol |
2098082-67-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F2198-4808-10g |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
2098082-67-6 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Introduction to (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 2098082-67-6)
Compound with the chemical name (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 2098082-67-6) represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclopropylmethyl and trifluoromethyl substituents in its framework contributes to its unique chemical properties, making it a promising candidate for further exploration in medicinal chemistry.
The pyrazol core of this molecule is a heterocyclic aromatic ring system that is widely recognized for its biological activity. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups around the pyrazole ring in this compound enhances its interactions with biological targets, potentially leading to more effective therapeutic outcomes.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their improved metabolic stability and bioavailability. The incorporation of a trifluoromethyl group into the molecular structure of this compound not only enhances its lipophilicity but also modulates its electronic properties, thereby influencing its binding affinity to biological receptors. These features make it an attractive scaffold for drug design and optimization.
The cyclopropylmethyl moiety in the compound adds another layer of complexity, contributing to its steric hindrance and influencing its pharmacokinetic profile. This substitution pattern is known to improve drug solubility and membrane permeability, which are critical factors for the efficacy and bioavailability of pharmaceutical agents. The combination of these structural elements suggests that this compound may exhibit a broad spectrum of biological activities.
Recent studies have highlighted the potential of pyrazole derivatives in the treatment of various diseases. For instance, research has demonstrated that certain pyrazole-based compounds can inhibit the activity of enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory therapies. Additionally, the presence of fluorine atoms has been shown to enhance the binding affinity of molecules to their target proteins, leading to more potent pharmacological effects.
The synthesis and characterization of this compound have been areas of active research. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been crucial in achieving the desired structural features. The successful synthesis of this compound underscores the progress being made in synthetic organic chemistry and its impact on drug discovery.
Evaluation of the biological activity of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has revealed several promising properties. Preliminary in vitro studies indicate that it exhibits inhibitory effects on key enzymes associated with disease pathways. These findings are particularly intriguing given the growing demand for targeted therapies that address specific enzymatic mechanisms.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research purposes, allowing scientists to explore new chemical space and develop innovative drug candidates. The ability to modify various functional groups within its structure provides flexibility for further derivatization and optimization.
In conclusion, (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 2098082-67-6) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture, characterized by key substituents such as cyclopropylmethyl, trifluoromethyl, and the core pyrazol ring, positions it as a promising candidate for further development into novel therapeutic agents. Ongoing research continues to uncover its potential applications and contribute to the growing body of knowledge in medicinal chemistry.
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